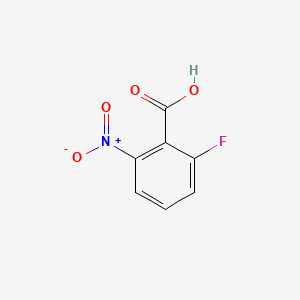

2-Fluoro-6-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDZCNPDHUUPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345324 | |

| Record name | 2-Fluoro-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385-02-4 | |

| Record name | 2-Fluoro-6-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=385-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-nitrobenzoic Acid (CAS: 385-02-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-nitrobenzoic acid, a halogenated nitrobenzoic acid derivative, serves as a pivotal building block in organic synthesis, most notably in the preparation of pharmaceutically active compounds. Its unique electronic and structural characteristics, arising from the presence of a fluorine atom and a nitro group ortho to the carboxylic acid functionality, render it a versatile reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral data, and key applications of this compound, with a particular focus on its role in the synthesis of the PI3Kδ inhibitor, Idelalisib. Detailed experimental protocols and visualizations of relevant synthetic and signaling pathways are included to support researchers in their scientific endeavors.

Physicochemical and Safety Data

This compound is a solid at room temperature, appearing as a white to light yellow or light orange powder or crystal.[1] A comprehensive summary of its physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 385-02-4 | [2] |

| Molecular Formula | C₇H₄FNO₄ | [3] |

| Molecular Weight | 185.11 g/mol | [3] |

| Melting Point | 143-152 °C | [4] |

| Boiling Point | 344.2 °C at 760 mmHg | [4] |

| pKa (Predicted) | 1.50 ± 0.30 | |

| Appearance | White to light yellow to light orange powder/crystal | [1] |

| Solubility | No data available | [4] |

| Storage | Store at room temperature in a dry, sealed container. | [2] |

1.1. Safety Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.[4]

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Code | Reference(s) |

| Harmful if swallowed | H302 | [4] |

| Causes skin irritation | H315 | [4] |

| Causes serious eye irritation | H319 | [4] |

| May cause respiratory irritation | H335 | [4] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the key spectral data is provided in the following tables.

Table 3: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not explicitly available in search results |

Table 4: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| Data not explicitly available in search results |

Table 5: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3000 | O-H stretch (Carboxylic acid) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1530 | Asymmetric NO₂ stretch |

| ~1350 | Symmetric NO₂ stretch |

| Specific peak values not available in search results |

Table 6: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 185 | [M]⁺ (Molecular Ion) |

| 168 | [M-OH]⁺ |

| 139 | [M-NO₂]⁺ |

| Detailed fragmentation data not available in search results |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of 2-fluoro-6-nitrotoluene (B1294474). The following protocol is a representative example based on general oxidation procedures for similar compounds.

3.1. Experimental Protocol: Oxidation of 2-Fluoro-6-nitrotoluene

Materials:

-

2-Fluoro-6-nitrotoluene

-

Potassium permanganate (B83412) (KMnO₄)

-

Water

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether or Ethyl acetate

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-6-nitrotoluene and a sufficient amount of water to create a suspension.

-

Slowly add potassium permanganate to the stirred suspension. The amount of potassium permanganate should be in molar excess relative to the starting material.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.

-

If the filtrate is purple, add a small amount of sodium bisulfite until the color disappears.

-

Acidify the filtrate to a pH of approximately 2 with concentrated sulfuric acid. A precipitate of this compound should form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by extraction. For extraction, dissolve the crude product in diethyl ether or ethyl acetate, wash with brine, dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and remove the solvent under reduced pressure.

Diagram 1: Synthetic Workflow for this compound

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Development: Synthesis of Idelalisib

This compound is a key starting material in the multi-step synthesis of Idelalisib (Zydelig®), a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) used in the treatment of certain B-cell malignancies.[1][5] The synthesis involves the initial conversion of this compound to an amide, followed by a series of coupling and cyclization reactions.

4.1. Experimental Protocol: Synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide

This protocol describes the first step in the synthesis of Idelalisib from this compound.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

Procedure:

-

To a solution of this compound in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide.

-

Slowly add thionyl chloride or oxalyl chloride to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for a few hours until the conversion to the acid chloride is complete (can be monitored by the cessation of gas evolution).

-

In a separate flask, dissolve aniline and a suitable base in anhydrous dichloromethane.

-

Cool the aniline solution to 0 °C and slowly add the freshly prepared 2-fluoro-6-nitrobenzoyl chloride solution.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-6-nitro-N-phenylbenzamide.

-

The product can be purified by recrystallization or column chromatography.

Diagram 2: Synthesis of Idelalisib Intermediate

Caption: The initial step in Idelalisib synthesis from this compound.

Biological Context: The PI3Kδ Signaling Pathway

Idelalisib, synthesized from this compound, exerts its therapeutic effect by inhibiting the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] In many B-cell malignancies, this pathway is constitutively active, promoting cancer cell survival.

Diagram 3: The PI3K/AKT/mTOR Signaling Pathway

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Idelalisib.

By selectively inhibiting PI3Kδ, Idelalisib disrupts the signaling cascade that is essential for the survival and proliferation of malignant B-cells, ultimately leading to apoptosis (programmed cell death) of the cancer cells.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its role as a key precursor to the anticancer drug Idelalisib highlights its importance in modern drug development. This guide has provided a detailed overview of its properties, synthesis, and biological context, offering a valuable resource for researchers and scientists in the field. Further exploration of its reactivity and the development of novel applications for this compound remain promising areas for future research.

References

- 1. youtube.com [youtube.com]

- 2. scbt.com [scbt.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. This compound | C7H4FNO4 | CID 603758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

"2-Fluoro-6-nitrobenzoic acid" molecular weight and formula

Introduction: This document provides core molecular information for 2-Fluoro-6-nitrobenzoic acid, a chemical compound relevant to researchers and professionals in drug development and organic synthesis. The data presented is compiled from verified chemical databases.

Molecular Properties

This compound is a substituted aromatic compound. Its key identifiers and molecular properties are summarized below for easy reference.

Data Presentation

| Identifier | Value | Source |

| Chemical Formula | C₇H₄FNO₄ | [1][2][3][4][5] |

| Molecular Weight | 185.11 g/mol | [1][2][3][5] |

| IUPAC Name | This compound | [1] |

| CAS Number | 385-02-4 | [1][2][3][4] |

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name and its fundamental molecular properties.

Disclaimer: This document provides fundamental chemical data. The generation of extensive experimental protocols or signaling pathways, which are application-specific, is beyond the scope of this summary.

References

"2-Fluoro-6-nitrobenzoic acid" physical and chemical properties

An In-depth Technical Guide to 2-Fluoro-6-nitrobenzoic Acid

Abstract

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a carboxylic acid group flanked by a fluorine atom and a nitro group in ortho positions, imparts distinct chemical reactivity and makes it a valuable building block for complex molecular architectures. This document provides a comprehensive overview of its physical and chemical properties, spectroscopic data, relevant experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a crystalline solid. The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid proton.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 385-02-4[2] |

| Molecular Formula | C₇H₄FNO₄[1][2] |

| SMILES | C1=CC(=C(C(=C1)F)C(=O)O)--INVALID-LINK--[O-][1] |

| InChI Key | MPDZCNPDHUUPRL-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Source |

| Molecular Weight | 185.11 g/mol | [1][2] |

| Appearance | White to light yellow to light orange powder/crystal | |

| Melting Point | 150 °C | |

| Boiling Point | 334.7 ± 27.0 °C (Predicted) | |

| Density | 1.568 ± 0.06 g/cm³ (Predicted) | |

| pKa | 1.50 ± 0.30 (Predicted) | |

| Solubility | Soluble in benzene (B151609), toluene, ketones, and ethers. | [3] |

Note: Some physical properties are predicted values derived from computational models.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine and nitro groups.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.0 - 8.3 | m | Aromatic H |

| ~7.6 - 7.9 | m | Aromatic H |

| ~13.0 | br s | Carboxylic Acid H |

Predicted values are based on standard chemical shift tables and data from similar compounds like 2-Fluoro-5-nitrobenzoic acid.[5]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹J C-F).

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~160 (d, ¹J C-F ≈ 250 Hz) | C-F |

| ~150 | C-NO₂ |

| ~120 - 140 | Aromatic C-H & C-COOH |

Predicted values are based on standard chemical shift tables and data from isomers like 2-Fluoro-5-nitrobenzoic acid.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~2500-3300 | O-H stretch (broad, from carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid)[4] |

| ~1530 | Asymmetric NO₂ stretch[4] |

| ~1350 | Symmetric NO₂ stretch[4] |

| ~1250 | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

| m/z Value | Assignment |

| 185 | [M]⁺ (Molecular Ion) |

| 168 | [M-OH]⁺ |

| 139 | [M-NO₂]⁺ |

| 122 | [M-COOH-F]⁺ |

| 77 | [C₆H₅]⁺ |

Fragmentation pattern is predicted based on the fragmentation of similar structures like benzoic acid and nitro-substituted aromatics.[7]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of this compound.

Synthesis Protocol: Nitration of 2-Fluorobenzoic Acid (Representative Method)

A common route to synthesize nitroaromatic compounds is through electrophilic aromatic substitution. The following is a representative protocol for the nitration of a substituted benzoic acid, which can be adapted for the synthesis of this compound.[8]

Materials:

-

2-Fluorobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the starting material (e.g., 2-Fluorobenzoic acid) in concentrated sulfuric acid.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour.

-

Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., DCM) multiple times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization.

References

- 1. This compound | C7H4FNO4 | CID 603758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 1H NMR [m.chemicalbook.com]

- 6. 2-Fluoro-5-nitrobenzoic acid (7304-32-7) 13C NMR spectrum [chemicalbook.com]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 2-Chloro-6-fluoro-3-nitro-benzoic acid synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 2-Fluoro-6-nitrobenzoic Acid: A Technical Guide

Introduction

2-Fluoro-6-nitrobenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the presence of three distinct functional groups on the benzene (B151609) ring: a carboxylic acid, a nitro group, and a fluorine atom. These substituents modulate the electronic properties and reactivity of the molecule, making it a versatile building block for the synthesis of more complex molecular architectures. A thorough understanding of its spectroscopic properties is essential for its characterization, quality control, and for monitoring its transformations in chemical reactions.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It includes predicted and experimental data presented in a clear, tabular format, along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups, and the electronegativity and coupling ability of the fluorine atom.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~8.2 - 8.4 | t | ~8-9 | H-4 |

| ~7.8 - 8.0 | d | ~8-9 | H-5 |

| ~7.6 - 7.8 | d | ~8-9 | H-3 |

| >10 | br s | - | COOH |

Predicted data based on substituent effects and analysis of similar compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the carboxylic acid carbon. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 | C=O |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~150 | C-NO₂ |

| ~135 | C-4 |

| ~125 | C-5 |

| ~120 | C-3 |

| ~115 | C-1 |

Predicted data based on substituent effects and analysis of similar compounds.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift will be in the typical range for an aryl fluoride.

| Chemical Shift (δ) (ppm) | Reference |

| ~ -110 to -120 | CFCl₃ |

Predicted data based on typical chemical shift ranges for aryl fluorides.[1][2][3]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the O-H and C=O stretches of the carboxylic acid, the N-O stretches of the nitro group, and the C-F bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| 1720 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| 1550 - 1500 | Strong | Asymmetric NO₂ stretch |

| 1370 - 1330 | Strong | Symmetric NO₂ stretch |

| 1300 - 1200 | Strong | C-O stretch |

| 1250 - 1000 | Strong | C-F stretch |

| 1600 - 1450 | Medium | C=C stretch (Aromatic ring) |

| 900 - 675 | Strong | C-H bend (Aromatic) |

Predicted peak ranges based on standard IR correlation tables.[4][5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 185.[8]

| m/z | Relative Intensity | Assignment |

| 185 | High | [M]⁺ (Molecular Ion) |

| 168 | Medium | [M - OH]⁺ |

| 139 | Medium | [M - NO₂]⁺ |

| 111 | Medium | [M - NO₂ - CO]⁺ |

| 83 | High | [C₅H₂FO]⁺ |

| 57 | High | [C₄H₉]⁺ or other fragment |

Experimental data for the top three peaks from PubChem CID 603758, with other fragments predicted based on common fragmentation pathways for benzoic acids and nitroaromatics.[8]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : Weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[9] Ensure the sample is fully dissolved.

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.[9]

-

Data Acquisition :

-

¹H NMR : Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to the ¹H spectrum.

-

¹⁹F NMR : Acquire a one-dimensional fluorine spectrum.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., TMS) or the residual solvent peak.

IR Spectroscopy

-

Sample Preparation : For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient method.[10] Place a small amount of the solid this compound directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[10]

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.[11]

-

Data Acquisition :

-

Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation : Use a mass spectrometer, which can be coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Data Acquisition :

-

Ionization : The sample is vaporized and ionized. Electron Ionization (EI) is a common method for this type of molecule.[12]

-

Analysis : The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.

-

Detection : The abundance of ions at each m/z value is measured.

-

-

Data Analysis : A mass spectrum is generated, plotting ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.[9]

Conclusion

References

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C7H4FNO4 | CID 603758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. benchchem.com [benchchem.com]

- 12. mazams.weebly.com [mazams.weebly.com]

An In-Depth Technical Guide to the Safety and Handling of 2-Fluoro-6-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2-Fluoro-6-nitrobenzoic acid. It also includes an overview of its chemical and physical properties, its role as a key intermediate in pharmaceutical synthesis, and relevant biological pathway information for context. This document is intended for professionals in research, development, and manufacturing who work with this compound.

Chemical and Physical Properties

This compound is a fluorinated aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its chemical structure, containing a fluorine atom and a nitro group ortho to the carboxylic acid, imparts unique reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 385-02-4 | [1][2] |

| Molecular Formula | C₇H₄FNO₄ | [1][2] |

| Molecular Weight | 185.11 g/mol | [1] |

| Appearance | White to light yellow to light orange powder or crystals | [3] |

| Melting Point | 148 - 152 °C | [3] |

| Boiling Point | 344.2 °C | [4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Fluoro-2-nitrobenzoic acid, 2-Carboxy-3-fluoronitrobenzene | [3][5] |

| SMILES | C1=CC(=C(C(=C1)F)C(=O)O)--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C7H4FNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11) | [1] |

Safety and Handling

Proper handling of this compound is crucial to ensure personnel safety and prevent accidental exposure. The following information is compiled from various safety data sheets (SDS).

Hazard Identification

GHS Hazard Statements:

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fumes.[6]

-

P264: Wash skin thoroughly after handling.[8]

-

P271: Use only outdoors or in a well-ventilated area.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[6]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[6]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[6]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[6]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[6]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[9]

-

P405: Store locked up.[8]

-

P501: Dispose of contents/container to an approved waste disposal plant.[8]

Personal Protective Equipment (PPE)

To minimize the risk of exposure, the following personal protective equipment should be worn when handling this compound:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10]

-

Skin Protection: Wear protective gloves (inspected prior to use), and fire/flame resistant and impervious clothing.[10]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a type N95 (US) or type P1 (EN143) dust mask.[6][10]

Handling and Storage

-

Handling: Handle in a well-ventilated place.[10] Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[10] Do not eat, drink, or smoke when handling.[6] Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry, and well-ventilated area.[6] Keep containers tightly closed and sealed when not in use.[6][9] Store away from incompatible materials and foodstuff containers.[6]

First Aid Measures

-

In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[9] Seek medical attention.[9]

-

In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes.[9] If skin irritation persists, call a physician.[9]

-

If inhaled: Remove to fresh air.[9] If not breathing, give artificial respiration.[9] Get medical attention if symptoms occur.[9]

-

If ingested: Clean mouth with water and drink plenty of water afterwards.[9] Get medical attention if symptoms occur.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Specific Hazards: The compound is not combustible, but containers may burn.[6] May emit corrosive fumes in a fire.[6]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[10]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation and contact with skin and eyes.[10] Use personal protective equipment.[10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[10] Do not let the chemical enter drains.[10]

-

Containment and Cleaning Up: Collect and arrange for disposal.[10] Keep in suitable, closed containers for disposal.[10] Use spark-proof tools and explosion-proof equipment.[10]

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably Idelalisib (B1684644).[5][11] Idelalisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ) and is used in the treatment of certain B-cell malignancies.[4][12]

Experimental Protocol: Synthesis of Idelalisib from this compound

The following is a general, multi-step synthetic route to Idelalisib starting from this compound, as described in the literature. This is for informational purposes and should be adapted and optimized based on laboratory conditions and safety protocols.

Step 1: Amide Formation

-

To a solution of this compound in a suitable solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride or thionyl chloride and stir the mixture at room temperature.

-

After the activation of the carboxylic acid, cool the reaction mixture and add aniline.

-

The resulting 2-fluoro-6-nitro-N-phenylbenzamide can be isolated and purified using standard techniques.[11][13]

Step 2: Coupling with Amino Acid Derivative

-

The 2-fluoro-6-nitro-N-phenylbenzamide is then coupled with an N-protected amino acid, such as N-Boc-L-2-aminobutyric acid, in the presence of a coupling agent or after conversion to an acid chloride.[11]

Step 3: Reduction and Cyclization

-

The nitro group of the coupled product is reduced to an amine, typically using a reducing agent like zinc or iron in acetic acid.[11]

-

The resulting amino compound undergoes cyclization to form the quinazolinone core.[11]

Step 4: Deprotection and Final Coupling

-

The protecting group on the amino acid moiety (e.g., Boc) is removed.

-

The deprotected intermediate is then coupled with a purine (B94841) derivative, such as 6-bromopurine (B104554) or 6-chloropurine, to yield Idelalisib.[11][14]

Caption: Synthetic pathway of Idelalisib from this compound.

Biological Context: The PI3K Signaling Pathway

As this compound is a precursor to Idelalisib, understanding the biological target of Idelalisib is relevant for drug development professionals. Idelalisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K signaling pathway is crucial for the proliferation, survival, and differentiation of B-cells.[6][12] Dysregulation of this pathway is implicated in various B-cell malignancies.[6]

Mechanism of Action of Idelalisib

Idelalisib inhibits the PI3Kδ enzyme, which in turn blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[4] This disruption of the signaling cascade leads to the inhibition of downstream effectors such as AKT and mTOR, ultimately resulting in decreased B-cell proliferation and survival.[6][12]

Caption: Simplified PI3K signaling pathway and the inhibitory action of Idelalisib.

Conclusion

This compound is a valuable chemical intermediate with specific handling and safety requirements. This guide provides a comprehensive overview for professionals working with this compound, from its fundamental properties to its application in the synthesis of a targeted cancer therapeutic. Adherence to the safety protocols outlined is essential for minimizing risks and ensuring a safe laboratory environment.

References

- 1. ZYDELIG® (idelalisib) - P13K Inhibitor - Mechanism of Action [zydelig.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. IL46916A - Preparation of 2-nitrobenzaldehyde - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 8. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 9. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2016108206A2 - Processes for preparation of idelalisib and intermediates thereof - Google Patents [patents.google.com]

- 14. WO2017221272A1 - Process for the preparation of idelalisib - Google Patents [patents.google.com]

2-Fluoro-6-nitrobenzoic Acid: A Versatile Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Publication: December 2025

Abstract

2-Fluoro-6-nitrobenzoic acid, a key synthetic intermediate, has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, including a fluorine atom and a nitro group positioned ortho to a carboxylic acid, render it a highly versatile building block for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amino group, opening pathways to a variety of heterocyclic systems. The carboxylic acid moiety provides a convenient handle for amide bond formation and other derivatizations. This technical guide provides a comprehensive overview of the physicochemical properties, key synthetic transformations, and applications of this compound, with a focus on its role in the synthesis of bioactive molecules, including the PI3Kδ inhibitor Idelalisib and other kinase inhibitors. Detailed experimental protocols for its key reactions are provided, along with a summary of relevant quantitative data and visualizations of important synthetic and signaling pathways.

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₇H₄FNO₄. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 385-02-4 | [1] |

| Molecular Formula | C₇H₄FNO₄ | [1] |

| Molecular Weight | 185.11 g/mol | [1] |

| Appearance | White to light yellow to light orange powder/crystal | |

| Melting Point | 148 - 152 °C | |

| Boiling Point | 344.2 °C | |

| InChI | InChI=1S/C7H4FNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11) | [1] |

| SMILES | C1=CC(=C(C(=C1)F)C(=O)O)--INVALID-LINK--[O-] | [1] |

Core Synthetic Transformations and Experimental Protocols

This compound is a valuable starting material for a range of chemical transformations, primarily centered around the reactivity of its three functional groups: the carboxylic acid, the nitro group, and the activated aromatic ring.

Amide Bond Formation

The carboxylic acid functionality of this compound can be readily converted to an amide. This is a crucial first step in the synthesis of many bioactive molecules, including the PI3Kδ inhibitor Idelalisib. The reaction typically proceeds via activation of the carboxylic acid to an acyl chloride, followed by reaction with an amine.

Experimental Protocol: Synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide [2][3]

-

Materials: this compound, thionyl chloride, N,N-Dimethylformamide (DMF), dichloromethane (B109758) (DCM), aniline (B41778), triethylamine (B128534).

-

Procedure:

-

To a solution of this compound (100 g, 0.54 mol) in a mixture of thionyl chloride and a catalytic amount of DMF (5 mL), the reaction is heated to 78 °C and stirred for 3 hours.[3]

-

The excess thionyl chloride is removed under reduced pressure.

-

The resulting crude acyl chloride is dissolved in 500 mL of dichloromethane.

-

This solution is slowly added dropwise to a mixture of aniline (49 mL, 0.54 mol) and triethylamine (82 mL, 0.59 mol) in dichloromethane, maintaining the temperature below 15 °C.[3]

-

After the addition is complete, the reaction is stirred at 15 °C for 2 hours.

-

The reaction mixture is washed sequentially with 1 M dilute hydrochloric acid, water, and saturated sodium chloride solution.[3]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-fluoro-6-nitro-N-phenylbenzamide as a light yellow solid.[3]

-

Quantitative Data:

Table 2: Spectroscopic Data for 2-Fluoro-6-nitro-N-phenylbenzamide

| Data Type | Observed Values |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| CAS Number | 870281-83-7 |

Reduction of the Nitro Group

The nitro group of this compound and its derivatives can be selectively reduced to an amino group, a key transformation for the synthesis of quinazolinones and other heterocyclic systems.[2] Various reducing agents can be employed, with catalytic hydrogenation or metal-acid combinations being common.

Experimental Protocol: Synthesis of 2-Amino-6-fluoro-N-phenylbenzamide

-

Materials: 2-Fluoro-6-nitro-N-phenylbenzamide, ethanol, concentrated sulfuric acid.

-

General Procedure (based on a similar substrate):

-

Dissolve N-(2-fluoro-6-nitrophenyl)acetamide (3 g, 0.0151 mol) in concentrated H₂SO₄ (30 mL).[4]

-

Heat the solution to 50°C for 2 hours.

-

After cooling, pour the solution into an ice bath, leading to the formation of a precipitate.

-

Filter the precipitate and extract the acidic aqueous solution with diethyl ether.

-

Purify the crude product by flash chromatography to obtain 2-fluoro-6-nitroaniline (B99257).[4]

-

Note: A specific protocol for the reduction of 2-fluoro-6-nitro-N-phenylbenzamide was not found in the search results. The above protocol is for a related compound and serves as a general guideline. Common reduction methods for aromatic nitro groups include the use of Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation (e.g., H₂/Pd-C).[5]

Quantitative Data:

-

Yield: A yield of 74% was reported for the synthesis of 2-fluoro-6-nitroaniline from N-(2-fluoro-6-nitrophenyl)acetamide.[4] A specific yield for the reduction of 2-fluoro-6-nitro-N-phenylbenzamide was not found.

Table 3: Spectroscopic Data for 2-Amino-6-fluoro-N-phenylbenzamide

| Data Type | Observed Values |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| CAS Number | 1417456-04-2 |

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution by the ortho-nitro group. This allows for the displacement of the fluoride (B91410) with various nucleophiles, such as amines, alkoxides, and thiolates, providing a route to a diverse range of substituted benzoic acid derivatives.

Experimental Protocol: General Procedure for SNAr with an Amine [6]

-

Materials: 2-halo-6-nitrobenzoic acid, ammonia (B1221849), cuprous catalyst, organic solvent.

-

General Procedure:

-

React 2-halo-6-nitrobenzoic acid with ammonia in an organic solvent in the presence of a cuprous catalyst.[5]

-

The reaction is typically carried out at elevated temperatures (70-150 °C) and pressures (0.2-3.0 MPa).[5]

-

After the reaction is complete, the pH is adjusted to 0-3 with an acid to precipitate the product.[5]

-

Note: This is a general procedure for a related class of compounds. The specific conditions for SNAr on this compound with various nucleophiles would require optimization.

Application as a Synthetic Building Block

This compound is a cornerstone in the synthesis of several high-value molecules, particularly in the pharmaceutical industry.

Synthesis of Idelalisib (PI3Kδ Inhibitor)

A primary application of this compound is in the synthesis of Idelalisib, a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which is approved for the treatment of certain B-cell malignancies.[2][3] The synthesis involves the initial formation of 2-fluoro-6-nitro-N-phenylbenzamide, followed by reduction of the nitro group, and subsequent cyclization and coupling steps to form the final quinazolinone structure.[2] The overall yield for the multi-step synthesis of Idelalisib starting from this compound has been reported to be in the range of 30.8% to 40.1%.[3]

Workflow for the Synthesis of Idelalisib

References

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Page loading... [guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Key Reactions of 2-Fluoro-6-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core reactions involving 2-Fluoro-6-nitrobenzoic acid, a key intermediate in modern organic synthesis and pharmaceutical development. Due to the unique electronic properties conferred by the ortho-fluoro and nitro substituents, this molecule undergoes a variety of transformations, making it a valuable building block for complex molecular architectures. This document details the synthesis of this compound, its critical role in the formation of amide bonds, and the subsequent reduction of its nitro group. Emphasis is placed on detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways to facilitate practical application in a laboratory setting.

Introduction

This compound (CAS No. 385-02-4) is an aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a fluorine atom and a nitro group ortho to a carboxylic acid, imparts distinct reactivity. The electron-withdrawing nature of the nitro group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution, while the carboxylic acid moiety serves as a handle for a wide range of coupling reactions.[2] This guide will explore the pivotal reactions of this compound, with a particular focus on its application as a precursor in the synthesis of targeted therapies, such as the PI3Kδ inhibitor, Idelalisib.[3]

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application in multi-step synthetic routes. One common laboratory-scale method involves the oxidation of 2-fluoro-6-nitrotoluene (B1294474).

Oxidation of 2-Fluoro-6-nitrotoluene

A prevalent method for the synthesis of this compound is the oxidation of the corresponding toluene (B28343) derivative. While various oxidizing agents can be employed, the use of potassium permanganate (B83412) or dichromate salts is well-documented for this transformation.

Experimental Protocol: Oxidation of p-Nitrotoluene (Illustrative)

Materials:

-

p-Nitrotoluene (1.7 moles)

-

Sodium dichromate (2.3 moles)

-

Concentrated sulfuric acid (1700 g)

-

Water

-

5% Sodium hydroxide (B78521) solution

-

5% Sulfuric acid solution

Procedure:

-

In a 5-L round-bottomed flask equipped with a mechanical stirrer, combine 680 g (2.3 moles) of sodium dichromate, 1500 cc of water, and 230 g (1.7 moles) of p-nitrotoluene.

-

With stirring, slowly add 1700 g of concentrated sulfuric acid over approximately 30 minutes. The heat of dilution will cause the nitrotoluene to melt and initiate the oxidation. The addition of the latter half of the acid should be done cautiously to control the reaction rate.

-

Once the addition is complete and the initial exothermic reaction has subsided, gently heat the mixture to a boil for about 30 minutes.

-

Cool the reaction mixture and add 2 L of water. Filter the crude product through a cloth filter and wash with approximately 1 L of water.

-

To remove chromium salts, warm the crude product with 1 L of 5% sulfuric acid on a water bath. Cool and filter again.

-

Dissolve the product in a 5% sodium hydroxide solution and filter to remove any remaining chromium hydroxide and unreacted nitrotoluene.

-

Acidify the filtrate with dilute sulfuric acid, which will precipitate the p-nitrobenzoic acid.

-

Collect the precipitate by suction filtration, wash thoroughly with water, and dry.

Expected Yield: 82-86%

Key Reactions of this compound

Amide Bond Formation: Synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide

A cornerstone reaction of this compound is its conversion to an amide. This is a critical step in the synthesis of numerous pharmaceutical compounds, including Idelalisib. The reaction typically proceeds via the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with an amine.

Method 1: Using Thionyl Chloride or Oxalyl Chloride

Materials:

-

This compound (e.g., 27 mmol)

-

Thionyl chloride or Oxalyl chloride (e.g., 40.5 mmol)

-

N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 0.5 ml)

-

Anhydrous tetrahydrofuran (B95107) (THF) or Dichloromethane (DCM)

-

Aniline (B41778) (e.g., 54 mmol)

-

Sodium bicarbonate

Procedure:

-

To a three-necked round-bottomed flask containing 5 g (27 mmol) of this compound, add 30 ml of anhydrous THF and 0.5 ml of DMF.

-

Slowly add 3 ml (40.5 mmol) of thionyl chloride or oxalyl chloride.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the solution under reduced pressure to remove excess thionyl/oxalyl chloride and solvent.

-

Dissolve the resulting crude acyl chloride in a suitable solvent like dichloromethane.

-

In a separate flask, prepare a mixture of 5 ml (54 mmol) of aniline and 4.5 g of sodium bicarbonate in a mixture of 5 ml of an appropriate solvent and 5 ml of distilled water.

-

Cool the aniline mixture in an ice-water bath and slowly add the acyl chloride solution.

-

Allow the reaction to proceed with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform a standard aqueous work-up. Extract the product with an organic solvent, wash with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Method 2: Using EDCI and HOBt

Materials:

-

This compound (0.108 mol)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (0.130 mol)

-

1-Hydroxybenzotriazole (HOBt) (0.130 mol)

-

4-Dimethylaminopyridine (DMAP) (0.130 mol)

-

Aniline (0.108 mol)

-

Dichloromethane (DCM)

Procedure:

-

In a 500 ml reaction flask, dissolve 20.0 g (0.108 mol) of this compound, 24.9 g (0.130 mol) of EDCI, 17.5 g (0.130 mol) of HOBt, and 15.8 g (0.130 mol) of DMAP in 250 ml of dichloromethane.

-

To this solution, add 10.3 ml of aniline.

-

Stir the reaction mixture at room temperature for 4 hours.

-

After the reaction is complete, wash the solution with 1 M dilute hydrochloric acid, water, and a saturated sodium chloride solution.

-

Dry the organic layer with anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the product.

Quantitative Data for Amide Formation

| Method | Activating Agent | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (HPLC) |

| 1 | Thionyl Chloride | Triethylamine | Dichloromethane | 3 h (activation), 2 h (amidation) | 78 (activation), <15 (amidation) | 98.7 | 98.7% |

| 2 | EDCI/HOBt | DMAP | Dichloromethane | 4 h | Room Temperature | High | High |

Reduction of the Nitro Group

The reduction of the nitro group in 2-fluoro-6-nitro-N-phenylbenzamide to an amine is a pivotal transformation, leading to the formation of 2-amino-6-fluoro-N-phenylbenzamide, a key precursor for quinazolinone-based pharmaceuticals. This reduction can be achieved using various methods, including catalytic hydrogenation or metal-acid systems.

Materials:

-

2-Fluoro-6-nitro-N-phenylbenzamide

-

Catalyst (e.g., Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Raney Nickel)

-

Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)

-

Hydrogen source (e.g., Hydrogen gas, Hydrazine (B178648) hydrate)

Procedure using Catalytic Hydrogenation:

-

In a hydrogenation vessel, dissolve the 2-fluoro-6-nitro-N-phenylbenzamide in a suitable solvent like ethanol.

-

Add a catalytic amount of the chosen catalyst (e.g., 5-10 mol% of 10% Pd/C).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically at a set pressure, e.g., 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the filter cake with the solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude 2-amino-6-fluoro-N-phenylbenzamide.

Procedure using Hydrazine Hydrate (B1144303):

-

In a three-necked flask, suspend 1.85g (10mmol) of 6-fluoro-2-nitrobenzoic acid (as a model substrate) in 30ml of anhydrous ethanol.

-

Add 25.6mg (0.2mmol) of molybdenum dioxide and 76.8mg of activated carbon.

-

At room temperature, add 1.25g (20mmol) of hydrazine hydrate dropwise.

-

Stir the reaction at room temperature for 7 hours, monitoring for completion by TLC.

-

Filter the mixture and concentrate the filtrate.

-

Add 20mL of ethyl acetate (B1210297) and 10ml of water to the residue.

-

Extract the aqueous phase with ethyl acetate, combine the organic layers, and concentrate to obtain the product.

Quantitative Data for Nitro Group Reduction

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Molybdenum Dioxide/Activated Carbon | Hydrazine Hydrate | Anhydrous Ethanol | Room Temperature | 7 | 96.8 |

| Pd/C | Hydrogen Gas | Ethanol | Room Temperature | Varies | High |

| Fe/AcOH | Acetic Acid | Varies | Varies | Varies | Moderate-High |

| Zn/AcOH | Acetic Acid | Varies | Varies | Varies | Moderate-High |

Spectroscopic Data

Accurate characterization of this compound and its derivatives is essential for quality control and reaction monitoring.

This compound

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals for the three aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and carboxyl groups and the fluorine atom. The residual solvent peak for DMSO-d₆ appears at approximately 2.50 ppm.

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will appear significantly downfield. The chemical shifts of the aromatic carbons will be influenced by the substituents, with the carbon attached to the fluorine showing a characteristic coupling (¹JCF). The residual solvent peak for DMSO-d₆ is at approximately 39.52 ppm.

-

IR (KBr): The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the range of 3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively), and C-F stretching vibrations.

Reaction Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key reaction sequences involving this compound.

Caption: Synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide.

Caption: Reduction of the nitro group to form the corresponding amine.

Caption: Simplified workflow for the synthesis of Idelalisib.

Conclusion

This compound is a versatile and highly valuable intermediate in organic synthesis. Its key reactions, primarily amide bond formation and nitro group reduction, provide access to a wide range of complex molecules with significant applications in the pharmaceutical industry. The detailed protocols and compiled data within this guide are intended to serve as a practical resource for researchers, enabling the efficient and reproducible synthesis of important chemical entities. Further exploration of the reactivity of this compound is likely to uncover new synthetic methodologies and applications in drug discovery and materials science.

References

The Pivotal Role of 2-Fluoro-6-nitrobenzoic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-nitrobenzoic acid, a substituted aromatic carboxylic acid, has emerged as a critical building block in medicinal chemistry. Its unique structural features, namely the presence of a fluorine atom and a nitro group ortho to the carboxylic acid, impart distinct reactivity and physicochemical properties that are strategically exploited in the synthesis of complex, biologically active molecules. The electron-withdrawing nature of the fluorine and nitro groups enhances the reactivity of the aromatic ring and influences the acidity of the carboxyl group, making it a versatile intermediate in drug discovery. This technical guide provides an in-depth exploration of the core applications of this compound, with a primary focus on its integral role in the synthesis of the targeted anticancer agent, Idelalisib (B1684644).

Core Application: Synthesis of the PI3Kδ Inhibitor Idelalisib

The most prominent and well-documented application of this compound in medicinal chemistry is its use as a key starting material for the synthesis of Idelalisib (formerly CAL-101).[1] Idelalisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[2][3] Dysregulation of this pathway is a hallmark of several B-cell malignancies, including chronic lymphocytic leukemia (CLL) and certain lymphomas.[2]

Mechanism of Action and Signaling Pathway

Idelalisib exerts its therapeutic effect by selectively targeting and inhibiting PI3Kδ, which is predominantly expressed in hematopoietic cells.[2] In normal and malignant B-cells, the BCR signaling cascade is essential for cell proliferation, survival, and differentiation.[3] Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn promotes cell survival and proliferation by phosphorylating a host of downstream targets.

By inhibiting PI3Kδ, Idelalisib blocks the production of PIP3, thereby interrupting this critical survival signal. This leads to the inhibition of Akt phosphorylation and ultimately induces apoptosis (programmed cell death) in malignant B-cells.[2]

Quantitative Biological Activity of Idelalisib

The selectivity of Idelalisib for the PI3Kδ isoform is a key determinant of its therapeutic window, minimizing off-target effects. This high selectivity has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| PI3K Isoform | Biochemical IC50 (nM) | Fold Selectivity vs. PI3Kδ |

| PI3Kα | 8600 | 453x |

| PI3Kβ | 4000 | 210x |

| PI3Kγ | 2100 | 110x |

| PI3Kδ | 19 | 1x |

| Data compiled from multiple sources. |

In cellular assays, Idelalisib demonstrates potent inhibition of B-cell proliferation in response to BCR crosslinking with a half-maximal effective concentration (EC50) of approximately 6 nM.

Experimental Protocols: Synthesis of Idelalisib

The synthesis of Idelalisib from this compound is a multi-step process that involves the sequential construction of the quinazolinone core followed by the introduction of the purine (B94841) moiety. The overall workflow is depicted below.

Step 1: Synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide

Reaction: Conversion of this compound to its acid chloride, followed by amidation with aniline (B41778).

Materials:

-

This compound

-

Oxalyl chloride or Thionyl chloride

-

N,N-Dimethylformamide (DMF, catalytic)

-

Dichloromethane (DCM) or 1,4-Dioxane

-

Aniline

-

Sodium bicarbonate or other suitable base

-

Water

Procedure:

-

To a solution of this compound in an anhydrous solvent (e.g., DCM), a catalytic amount of DMF is added.

-

Oxalyl chloride or thionyl chloride is added dropwise at room temperature, and the mixture is stirred for 2-3 hours.

-

The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.

-

In a separate flask, aniline and a base (e.g., sodium bicarbonate) are suspended in a mixture of an organic solvent (e.g., 1,4-dioxane) and water, and cooled in an ice bath.

-

The crude acid chloride, dissolved in a minimal amount of the organic solvent, is added slowly to the aniline suspension.

-

The reaction is stirred for several hours, allowing it to warm to room temperature.

-

Upon completion, the product is typically isolated by filtration or extraction with an organic solvent, followed by washing and drying to afford 2-fluoro-6-nitro-N-phenylbenzamide.[1][4]

Step 2: Reduction of the Nitro Group

Reaction: Reduction of the nitro group of 2-fluoro-6-nitro-N-phenylbenzamide to an amine.

Materials:

-

2-Fluoro-6-nitro-N-phenylbenzamide

-

Reducing agent (e.g., Zinc dust in acetic acid, or catalytic hydrogenation with Pd/C)

-

Solvent (e.g., Acetic acid, Ethanol, or Methanol)

Procedure:

-

The nitro compound is dissolved or suspended in a suitable solvent.

-

If using zinc, zinc dust is added portion-wise to the solution in acetic acid at a controlled temperature.

-

If using catalytic hydrogenation, the compound is subjected to a hydrogen atmosphere in the presence of a catalyst such as 5% or 10% Palladium on carbon.

-

The reaction is monitored until the starting material is consumed.

-

The reaction mixture is filtered to remove the catalyst or unreacted metal.

-

The product, 2-amino-6-fluoro-N-phenylbenzamide, is isolated by neutralization and extraction or crystallization.[5]

Step 3 & 4: Coupling with N-Boc-L-2-aminobutyric acid, Cyclization, and Deprotection

Reaction: Amide bond formation between 2-amino-6-fluoro-N-phenylbenzamide and N-Boc-L-2-aminobutyric acid, followed by cyclization to the quinazolinone core and removal of the Boc protecting group.

Materials:

-

2-Amino-6-fluoro-N-phenylbenzamide

-

N-Boc-L-2-aminobutyric acid

-

Coupling agent (e.g., thionyl chloride, or a peptide coupling reagent)

-

Cyclizing agent/conditions (e.g., Hexamethyldisilazane (HMDS) and a base like triethylamine (B128534), or heating in acetic acid with the reduction mixture)

-

Deprotecting agent (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid)

-

Appropriate solvents

Procedure:

-

The amino compound is coupled with N-Boc-L-2-aminobutyric acid using a suitable activating agent to form a diamide intermediate.

-

The crude diamide is then subjected to cyclization conditions. For instance, heating in the presence of HMDS and a base can effect the ring closure to the protected quinazolinone.[3]

-

The Boc protecting group is subsequently removed by treatment with a strong acid like TFA or HCl in a suitable solvent.

-

Neutralization and workup yield the key intermediate, (S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one.[6]

Step 5: Final Coupling with 6-bromopurine

Reaction: Nucleophilic aromatic substitution to couple the quinazolinone amine with a purine derivative.

Materials:

-

(S)-2-(1-aminopropyl)-5-fluoro-3-phenylquinazolin-4(3H)-one

-

6-bromopurine or 6-chloropurine

-

A suitable base (e.g., triethylamine or diisopropylethylamine)

-

Solvent (e.g., n-butanol, ethanol, or 2-propanol)

Procedure:

-

The quinazolinone amine, the purine derivative, and a base are heated in a suitable solvent.

-

The reaction is monitored until completion.

-

The crude Idelalisib is isolated by cooling the reaction mixture and collecting the precipitate, or by extraction and purification.

-

Final purification is typically achieved by recrystallization to yield high-purity Idelalisib.[3][6]

Other Potential Applications

While the synthesis of Idelalisib is the most prominent example, the structural motifs within this compound suggest its potential as a precursor for other classes of therapeutic agents. The 2-fluoro-N-phenyl-benzamide core is structurally related to fenamic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, the quinolone ring system, which can be accessed from precursors like this compound, is the cornerstone of many synthetic antibiotics. However, at present, specific, well-documented examples of other marketed drugs derived directly from this compound in these therapeutic areas are not widely reported in the scientific literature.

Conclusion

This compound stands as a valuable and highly specialized intermediate in medicinal chemistry. Its primary and most significant contribution to date is its role as the foundational starting material for the multi-step synthesis of Idelalisib, a first-in-class PI3Kδ inhibitor for the treatment of B-cell malignancies. The strategic placement of the fluoro and nitro groups facilitates the key chemical transformations required to construct the complex quinazolinone-purine scaffold of the final drug. The detailed synthetic protocols and a clear understanding of the biological target and mechanism of action underscore the importance of this chemical building block in the development of targeted cancer therapies. Future research may yet uncover broader applications of this compound in the synthesis of other novel therapeutic agents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. WO2017130221A1 - Improved process for the preparation of idelalisib - Google Patents [patents.google.com]

- 4. WO2017221272A1 - Process for the preparation of idelalisib - Google Patents [patents.google.com]

- 5. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2016108206A2 - Processes for preparation of idelalisib and intermediates thereof - Google Patents [patents.google.com]

The Discovery and Synthetic History of 2-Fluoro-6-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-nitrobenzoic acid, a key building block in modern medicinal chemistry, has a history rooted in the mid-20th century exploration of organofluorine compounds. This technical guide provides a comprehensive overview of its discovery, historical and contemporary synthesis methods, and its pivotal role as a precursor in the development of targeted therapeutics. Detailed experimental protocols, quantitative data, and visualizations of synthetic and signaling pathways are presented to serve as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

This compound (CAS 385-02-4) is an aromatic carboxylic acid characterized by the presence of a fluorine atom and a nitro group ortho to the carboxyl functionality. This substitution pattern imparts unique chemical reactivity, making it a valuable intermediate in the synthesis of complex organic molecules, particularly pharmaceuticals. Its electron-withdrawing nitro group and the presence of a fluorine atom influence the acidity of the carboxylic acid and provide handles for diverse chemical transformations. This guide delves into the historical context of its first synthesis and traces its evolution into a critical component in the production of modern drugs.

Discovery and History

The first documented synthesis of this compound is attributed to E. Gryszkiewicz-Trochimowski, A. Sporzynski, and J. Wnuk in a 1948 publication in the Recueil des Travaux Chimiques des Pays-Bas.[1][2][3][4] Their work was part of a broader investigation into the synthesis and properties of organic fluorine compounds. The initial synthesis likely involved the oxidation of a suitable precursor, a strategy that remains relevant in contemporary synthetic routes.

For many years following its initial discovery, this compound remained a compound of academic interest. However, with the rise of fluorinated compounds in medicinal chemistry due to their ability to enhance metabolic stability and binding affinity, its utility as a synthetic intermediate became increasingly apparent.[5]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. Data has been compiled from various sources to provide a comprehensive overview.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄FNO₄ | [6][7][8] |

| Molecular Weight | 185.11 g/mol | [6][7][8] |

| CAS Number | 385-02-4 | [6][7][8] |

| Appearance | Solid | [9] |

| Melting Point | 163-165 °C | [10] |

| Boiling Point | 344.2 °C (Predicted) | [11] |

| Purity (Typical) | ≥97% | [9] |

| Storage Temperature | Room temperature, in a dry, sealed container | [9] |

Synthesis Methodologies

The synthesis of this compound has evolved from its initial description to more refined industrial processes. The most common contemporary approach involves the oxidation of 2-fluoro-6-nitrotoluene.

Historical Synthesis: Oxidation of 2-Fluoro-6-nitrotoluene

Experimental Protocol: General Oxidation of 2-Fluoro-6-nitrotoluene

This protocol is a generalized representation based on modern adaptations of the historical approach.

-

Reactants:

-

2-Fluoro-6-nitrotoluene

-

Strong oxidizing agent (e.g., potassium permanganate, chromic acid)

-

Acid or base for pH adjustment and workup (e.g., sulfuric acid, sodium hydroxide)

-

Solvent (e.g., water, acetic acid)

-

-

Procedure:

-

2-Fluoro-6-nitrotoluene is suspended or dissolved in an appropriate solvent.

-

The oxidizing agent is added portion-wise, often with cooling to control the exothermic reaction.

-

The reaction mixture is heated to drive the reaction to completion. The progress is monitored by a suitable technique (e.g., TLC, GC).

-

Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite).

-

The crude product is isolated by filtration to remove manganese dioxide (if using KMnO₄) or by extraction.

-

The aqueous solution is acidified to precipitate the this compound.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

-

Modern Applications in Pharmaceutical Synthesis

This compound has gained significant prominence as a key starting material in the synthesis of the phosphatidylinositol 3-kinase (PI3K) delta inhibitor, Idelalisib (B1684644).[10][12][13][14]

Experimental Protocol: Synthesis of 2-Fluoro-6-nitro-N-phenylbenzamide (An Intermediate for Idelalisib)

This protocol outlines the initial step in the synthesis of Idelalisib starting from this compound.[10]

-

Reactants:

-

This compound (1 equivalent)

-

Thionyl chloride or oxalyl chloride (1.5 equivalents)

-

N,N-Dimethylformamide (catalytic amount)

-

Aniline (B41778) (2 equivalents)

-

Sodium bicarbonate

-

Solvents: Tetrahydrofuran (THF), cyclohexane (B81311), ethyl acetate (B1210297), distilled water

-

-

Procedure:

-

To a three-necked round-bottom flask, add this compound (e.g., 5 g, 27 mmol), THF (30 ml), and a catalytic amount of DMF (0.5 ml).

-

Slowly add thionyl chloride (e.g., 3 ml, 40.5 mmol) and stir the mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove some of the solvent.

-

Add cyclohexane (4 ml) to the residue.

-

In a separate flask, prepare a suspension of aniline (e.g., 5 ml, 54 mmol), sodium bicarbonate (4.5 g), cyclohexane (5 ml), and distilled water (5 ml) in an ice-water bath.

-